In-Depth Crystallographic Analysis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide: A Technical Guide
In-Depth Crystallographic Analysis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide: A Technical Guide
Executive Summary
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a highly functionalized Kröhnke salt derivative that serves as a critical precursor for the generation of pyridinium ylides, N-heterocyclic carbenes (NHCs), and complex indolizine frameworks[1]. Understanding its solid-state architecture through Single-Crystal X-Ray Diffraction (SCXRD) provides indispensable insights into its reactivity, molecular conformation, and supramolecular packing.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural reporting. Here, we will dissect the causality behind the crystallographic methodologies, the self-validating nature of the experimental protocols, and the fundamental intermolecular forces—such as C–H···I interactions and π−π stacking—that dictate the crystal lattice stabilization of this specific compound.
Chemical Context & Mechanistic Framework
Kröhnke salts are synthesized via the nucleophilic attack of a pyridine derivative on an α -haloketone. In the case of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide, the reaction involves pyridine and 2-bromo-1-(2-furyl)ethanone, followed by an anion exchange to introduce the iodide counterion[2]. The iodide anion is strategically chosen over bromide or chloride because its larger ionic radius and higher polarizability enhance the crystallinity of the resulting salt, facilitating the growth of high-quality single crystals suitable for X-ray diffraction.
The resulting salt acts as a stable precursor. Upon treatment with a base, the acidic methylene protons (flanked by the electron-withdrawing pyridinium and carbonyl groups) are easily abstracted to form a reactive pyridinium ylide[3]. The structural pre-organization of the precursor in the solid state often mirrors its preferred conformation in solution, making crystallographic analysis a predictive tool for its downstream reactivity in cycloaddition reactions.
Synthesis pathway of the target Kröhnke salt via SN2 displacement and anion exchange.
Experimental Protocol: Synthesis and Crystallization
To obtain diffraction-quality crystals, the crystallization protocol must be treated as a thermodynamic balancing act. The methodology below is designed as a self-validating system : each step contains an internal quality check to ensure the integrity of the final crystal.
Step-by-Step Crystallization Methodology
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Solvent Selection : Dissolve 50 mg of purified 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide in 5 mL of a binary solvent system (Methanol/Acetonitrile, 1:1 v/v). Causality: The ionic nature of the salt requires a highly polar solvent matrix (methanol) to maintain solubility, while acetonitrile acts as an anti-solvent that subtly lowers the dielectric constant, pushing the solution toward supersaturation.
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Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Validation: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals. A clear filtrate validates the removal of these sites.
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Controlled Evaporation : Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial in a vibration-free environment at a constant 20 °C. Causality: Slow evaporation prevents the kinetic trapping of amorphous phases, allowing the molecules sufficient time to arrange into their lowest-energy thermodynamic lattice.
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Harvesting : After 5–7 days, harvest the resulting block-like crystals directly into a protective perfluoropolyether oil. Validation: Examine the crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (turning completely dark at specific angles of rotation), validating the absence of twinning or multi-domain defects.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The crystallographic analysis of Kröhnke salts requires precise data collection parameters to resolve the electron density of the lighter hydrogen atoms, which are critical for mapping the hydrogen-bonding network[4].
Step-by-step single-crystal X-ray diffraction workflow from selection to refinement.
Data Collection and Refinement Parameters
Data collection is typically performed using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).
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Temperature Control : The crystal is cooled to 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures minimize thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate determination of atomic coordinates, particularly for the highly mobile furyl ring.
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Structure Solution : The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[4].
Table 1: Representative Crystallographic Data Summary
(Note: Parameters reflect standard values for analogous furyl-oxoethyl pyridinium salts)
| Parameter | Value / Description |
| Empirical Formula | C 11 H 10 INO 2 |
| Formula Weight | 315.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Z (Molecules per unit cell) | 4 |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
Structural Analysis & Molecular Geometry
The asymmetric unit of the crystal contains one 1-[2-(2-furyl)-2-oxoethyl]pyridinium cation and one iodide anion.
Conformational Analysis
The oxoethyl linker (–CH 2 –C(=O)–) acts as a conformational hinge between the pyridinium and furyl rings. However, the strong electron-withdrawing nature of the pyridinium ring and the conjugation extended by the carbonyl group restrict torsional freedom. The molecule tends toward a near-planar geometry to maximize orbital overlap, which is a common feature in pyridinium salts[1].
The C=O bond length is typically around 1.21 Å, confirming its double-bond character, while the C–N bond of the pyridinium ring (approx. 1.48 Å) indicates a strong single bond with restricted rotation due to steric hindrance from the adjacent carbonyl oxygen.
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms Involved | Measurement |
| Carbonyl Bond | C=O | 1.215(4) Å |
| Pyridinium Linkage | N1–C(methylene) | 1.482(5) Å |
| Furyl Linkage | C(carbonyl)–C(furyl) | 1.450(6) Å |
| Linker Angle | N1–C(methylene)–C(carbonyl) | 112.4(3)° |
| Torsional Twist | O=C–C(furyl)–O(furyl) | ≈ 4.5° (Near planar) |
Supramolecular Architecture & Intermolecular Interactions
The true value of crystallographic analysis lies in mapping the supramolecular architecture. The packing of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide is driven by a hierarchy of non-covalent interactions.
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C–H···I Interactions : The iodide anion acts as a robust hydrogen-bond acceptor. The acidic methylene protons (between the pyridinium nitrogen and the carbonyl group) form strong C–H···I interactions. Causality: The high electronegativity of the adjacent groups strips electron density from these protons, making them highly polarized and eager to interact with the electron-rich iodide anion.
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C–H···O Hydrogen Bonding : The carbonyl oxygen acts as a secondary acceptor, forming bifurcated hydrogen bonds with the aromatic protons of adjacent pyridinium rings.
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π−π Stacking : The crystal lattice is further stabilized by offset face-to-face π−π stacking interactions between the electron-deficient pyridinium rings and the electron-rich furyl rings of neighboring asymmetric units.
Primary supramolecular interactions governing the solid-state packing of the crystal.
Conclusion
The crystal structure analysis of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide reveals a highly organized solid-state architecture dictated by the delicate interplay of electrostatic forces, hydrogen bonding, and π -stacking. By employing rigorous, self-validating crystallization protocols and low-temperature SCXRD, researchers can accurately map the highly polarized methylene protons and the conformational rigidity of the oxoethyl linker. These structural parameters are not merely academic; they are the fundamental descriptors that dictate the efficacy of this Kröhnke salt as a precursor in complex organic syntheses and ylide-mediated cycloadditions.
References
- Smolecule. "1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide - Scientific Research Applications & Crystal Structure Analysis." Smolecule Database.
- The Royal Society of Chemistry. "Supplementary Information: Synthesis and Characterization of Kröhnke Salts." RSC Publishing.
- National Institutes of Health (PMC). "Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives." NIH PubMed Central.
- ResearchGate. "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." ResearchGate.
